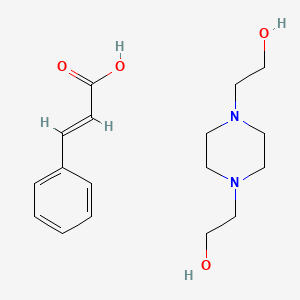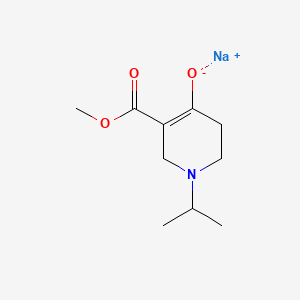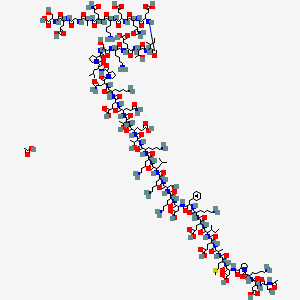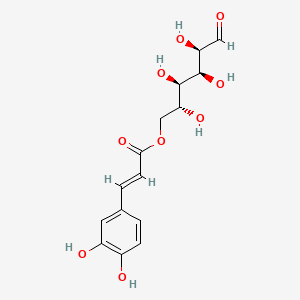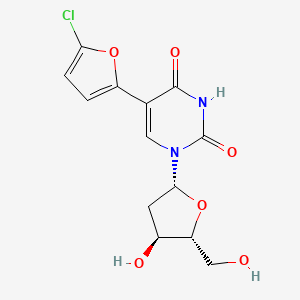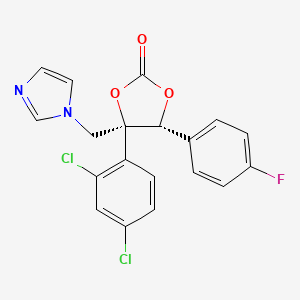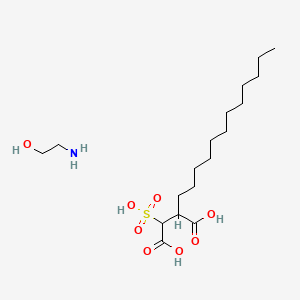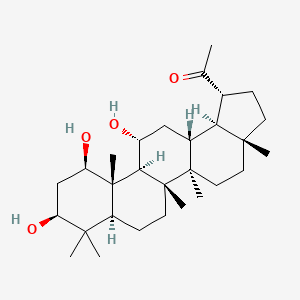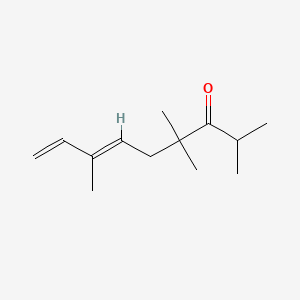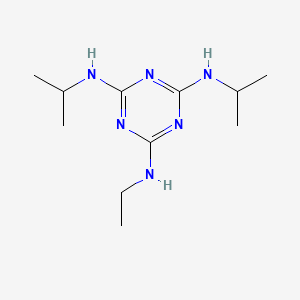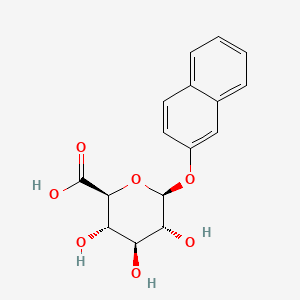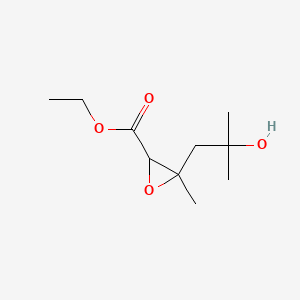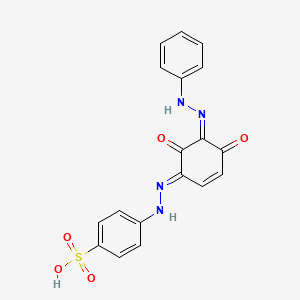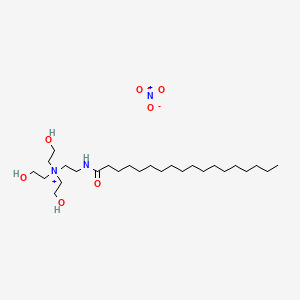
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate: is a complex organic compound with the molecular formula C26H55N3O7 . It is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.
Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the amine or hydroxyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a surfactant and stabilizer in biological assays and experiments. Medicine: Industry: It is used in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The compound exerts its effects through its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. The hydroxyl groups can form hydrogen bonds with water, while the hydrocarbon chain interacts with lipid membranes. This dual functionality makes it useful in various applications, such as emulsification and stabilization.
Comparaison Avec Des Composés Similaires
Tris(2-hydroxyethyl)amine: Similar structure but lacks the stearoylamino group.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a long hydrocarbon chain but different head group.
Sodium dodecyl sulfate (SDS): A common surfactant used in laboratory settings.
Uniqueness: Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate stands out due to its combination of hydroxyl groups and a long hydrocarbon chain, providing unique properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
94088-79-6 |
|---|---|
Formule moléculaire |
C26H55N3O7 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
tris(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)27-18-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
Clé InChI |
USKOGPJBMRKHDD-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


